N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine
Overview
Description
N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group and methoxybenzyl groups attached to an indazole core, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzylamine and 5-nitroindazole. The synthesis may proceed through the following steps:
Nitration: Introduction of the nitro group to the indazole ring.
Alkylation: Attachment of the 4-methoxybenzyl groups to the nitrogen atoms of the indazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and alkylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxybenzyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,1-Bis(4-methoxyphenyl)methanimine: Similar structure but lacks the nitro group.
4-Methoxybenzylamine: A simpler compound with one methoxybenzyl group.
5-Nitroindazole: Contains the nitro group but lacks the methoxybenzyl groups.
Uniqueness
N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine is unique due to the combination of its nitro group and methoxybenzyl groups attached to the indazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N,1-bis[(4-methoxyphenyl)methyl]-5-nitroindazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-19-8-3-16(4-9-19)14-24-23-21-13-18(27(28)29)7-12-22(21)26(25-23)15-17-5-10-20(31-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFIVWXWKVSCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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